![molecular formula C14H15N3S B14207988 [3-(Anilinomethyl)phenyl]thiourea CAS No. 832099-02-2](/img/structure/B14207988.png)
[3-(Anilinomethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Anilinomethyl)phenyl]thiourea: is an organic compound with the molecular formula C14H14N2S. It is a thiourea derivative, characterized by the presence of an anilinomethyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Anilinomethyl)phenyl]thiourea typically involves the reaction of aniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5N=C=S+C6H5NH2→C14H14N2S
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or chromatography techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: [3-(Anilinomethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: [3-(Anilinomethyl)phenyl]thiourea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for targeted therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mecanismo De Acción
The mechanism of action of [3-(Anilinomethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Phenylthiourea: Similar structure but lacks the anilinomethyl group.
Benzylthiourea: Contains a benzyl group instead of an anilinomethyl group.
Anilinothiourea: Similar structure but lacks the phenyl group.
Uniqueness: [3-(Anilinomethyl)phenyl]thiourea is unique due to the presence of both an anilinomethyl group and a phenyl ring, which confer specific chemical and biological properties.
Propiedades
Número CAS |
832099-02-2 |
|---|---|
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
[3-(anilinomethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H15N3S/c15-14(18)17-13-8-4-5-11(9-13)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H3,15,17,18) |
Clave InChI |
MFNMEVZRVFGONB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
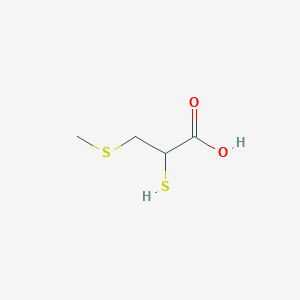
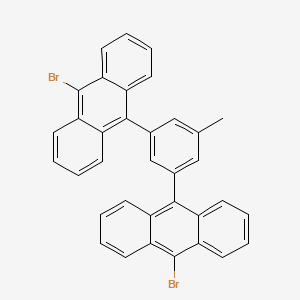
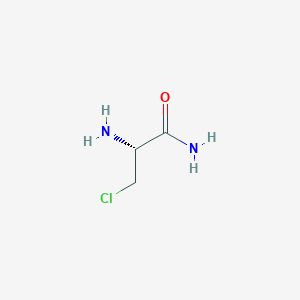
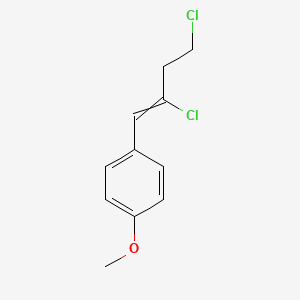
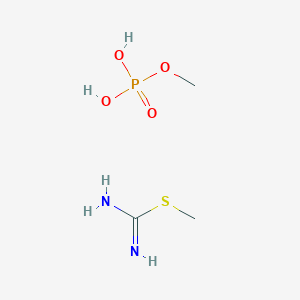
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
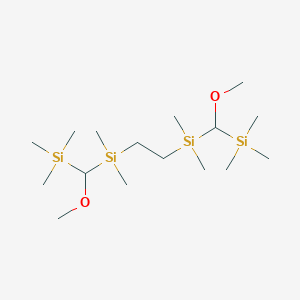
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
